Electronic Influence of the Ortho-Fluorine Substituent on Sulfonamide Acidity and Reactivity
The 2-fluoro substitution on the phenyl ring of N-(2-fluorophenyl)methanesulfonamide imparts a distinct electronic environment compared to unsubstituted or para-substituted analogs. This compound exhibits a predicted pKa of 8.10 ± 0.10, which is a key physicochemical parameter influencing solubility, permeability, and hydrogen-bonding capacity . The ortho-fluorine creates a unique steric and electronic profile that can affect the compound's reactivity in subsequent synthetic transformations and its potential as a pharmacophore [1].
| Evidence Dimension | Acidity (pKa) and Molecular Geometry |
|---|---|
| Target Compound Data | pKa = 8.10 ± 0.10 (predicted); Melting Point = 75-77 °C |
| Comparator Or Baseline | N-(4-fluorophenyl)methanesulfonamide: pKa not reported; known crystallographic geometry shows different intermolecular interactions due to para-substitution [1]. |
| Quantified Difference | Difference in pKa not directly quantifiable from available data; however, ortho vs. para substitution is known to induce different dihedral angles and crystal packing motifs in sulfonamides [1]. |
| Conditions | Predicted physicochemical properties from ACD/Labs or similar software; experimental melting point from literature. |
Why This Matters
This unique electronic signature influences the compound's behavior in both biological assays and synthetic pathways, making it a distinct choice for SAR exploration where ortho-substituted scaffolds are required.
- [1] Gowda, B. T., et al. (2007). N-(4-Fluorophenyl)methanesulfonamide. Acta Crystallographica Section E, 63(4), o1911-o1912. View Source
